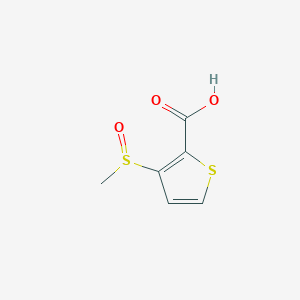
3-(Methanesulfinyl)thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methanesulfinyl)thiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a methanesulfinyl group attached to the third carbon and a carboxylic acid group attached to the second carbon of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methanesulfinyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of 3-(methylthio)thiophene-2-carboxylic acid using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired sulfoxide product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methanesulfinyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate.
Reduction: The sulfoxide group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation), and other nucleophiles.
Major Products Formed
Oxidation: 3-(Methanesulfonyl)thiophene-2-carboxylic acid.
Reduction: 3-(Methylthio)thiophene-2-carboxylic acid.
Substitution: Various esters, amides, and other derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Methanesulfinyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Methanesulfinyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
3-(Methanesulfinyl)thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: Lacks the methanesulfinyl group, making it less reactive in redox reactions.
3-(Methylthio)thiophene-2-carboxylic acid: Contains a thioether group instead of a sulfoxide, resulting in different chemical reactivity.
3-(Methanesulfonyl)thiophene-2-carboxylic acid: Contains a sulfone group, making it more oxidized and less prone to further oxidation.
The presence of the methanesulfinyl group in this compound imparts unique chemical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
60166-81-6 |
|---|---|
Molekularformel |
C6H6O3S2 |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
3-methylsulfinylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H6O3S2/c1-11(9)4-2-3-10-5(4)6(7)8/h2-3H,1H3,(H,7,8) |
InChI-Schlüssel |
GLLPUEAXLGPHTK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=C(SC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol](/img/structure/B14598943.png)
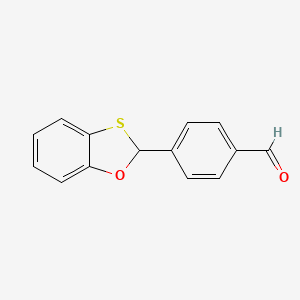
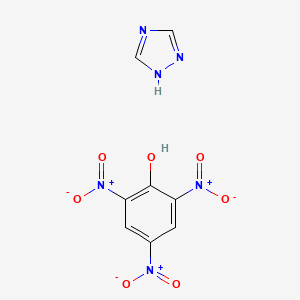
![4-Chloro-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14598961.png)
![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide](/img/structure/B14598967.png)


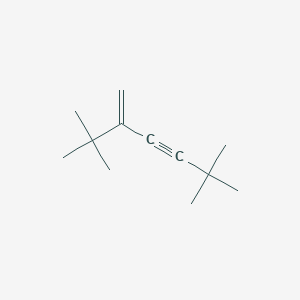

![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)
![(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone}](/img/structure/B14598992.png)

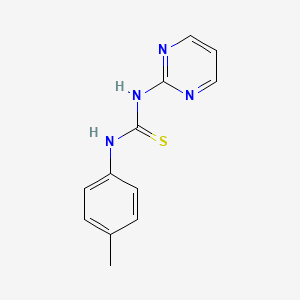
![3,6,8-Trimethylbenzo[g]isoquinoline](/img/structure/B14599007.png)
